molecular formula C27H41NO3 B560009 Imperialone CAS No. 61989-75-1

Imperialone

Cat. No. B560009
CAS RN: 61989-75-1
M. Wt: 427.629
InChI Key: HIDAYMRWVVNXAO-GIYMPXGUSA-N
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Description

Imperialone is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a type of triterpene, which is a class of organic compounds found in various plants. Imperialone is extracted from the bark of the tree Betula platyphylla, which is commonly known as the white birch tree.

Scientific Research Applications

  • M-Cholinolytic Activity : Imperialone has high M-cholinolytic activity on the heart. This effect is accompanied by the sensitization of M-cholinoreceptors in various secretory cells (e.g., lacrimal, salivary, gastric glands) and smooth muscles (e.g., intestine, urinary bladder) (Mirzaev, Plotnikova, & Shakirov, 1993). It is considered an M2-cholinolytic with M3- and M4-cholinopotentiating properties. This suggests its potential as a selective cardiac M2-receptor blocker and an enhancer of functional activity in organs with M3 or M4 cholinoreceptors.

properties

IUPAC Name

(1R,2S,6S,9S,10R,11R,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3/t15-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDAYMRWVVNXAO-GIYMPXGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]2[C@]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CCC(=O)C6)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imperialone

CAS RN

23521-53-1
Record name Imperialone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023521531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
29
Citations
M IuR, IT Plotnikova, R Shakirov - Eksperimental'naia i …, 1993 - europepmc.org
The pharmacological studies of the steroidal alkaloid imperialone have … imperialone can be regarded as M2-cholinolytics having M3-and M4-cholinopotentiating properties. Imperialone …
Number of citations: 2 europepmc.org
I Nakhatov, A Nabiev, R Shakurov - Chemistry of Natural Compounds, 1981 - Springer
The alkaloids imperialine, imperialone, peumisine, petiline, petilidine, and the new bases petisine (I) and petisinine (III) have been isolated from bulbs ofPetilium raddeana (Regl.) Vved. …
Number of citations: 1 link.springer.com
RN Nuriddinov, R Shakirov, SY Yunusov - Chemistry of Natural …, 1967 - Springer
The mass spectra of imperialine, imperialone, deoxodihydroimperialone, eduardine, edpetilidine, zygacine, and isoverticine have been studied and fragmentation schemes for them …
Number of citations: 3 link.springer.com
R Shakirov, RN Nuriddinov, SY Yunusov - Chemistry of Natural …, 1965 - Springer
Imperialine, imperialone, peimisine, and the new alkaloids edpetiline, eduardine, edpetilidine, and edpetilidinine have been isolated from the epigeal part ofP. eduardi. 2. The …
Number of citations: 3 link.springer.com
UT Shakirova, R Shakirov - Chemistry of Natural Compounds, 1994 - Springer
… From the fractions extracted at pH 4.05 and 3.72 we isolated imperialone, with mp 229-232C (0.01 g) and petiline, with mp 202-203C (0.02 g). IR spectrum: 3400 (OH), 1715 (C=O), 2870…
Number of citations: 2 link.springer.com
K Samikov, R Shakirov, SY Yunusov - Chemistry of Natural Compounds, 1986 - Springer
From the combined chloroform-extracted material of the epigeal part ofKorolkowia sewerzowii Regel the new alkaloid sevedamine has been isolated, with mp 256–258C (acetone) [α] D …
Number of citations: 3 link.springer.com
M Indefinite - 1977 - Springer
The leaves of Tabernanthe iboga and T. subsessilis yield this alkaloid which occurs with ibophyllidine (qv). When crystallized from Me2CO it yields colourless monoclinic crystals. The …
Number of citations: 2 link.springer.com
DM HARRISON - The Alkaloids: Volume 13, 1983 - books.google.com
The distribution of cycloprotobuxine D (13a) in various parts of Buxus microphylla has been described.^ The same species has yielded also cycloprotobuxine C (13b), cyclovirobuxine C …
Number of citations: 0 books.google.com
S Ito, Y Fukazawa, M Miyashita - Tetrahedron letters, 1976 - Elsevier
Imperialine is the first Fritillaria alkaloid isolated in 1888 from E. Imperialis 1..(Liliaceae)(1). It has since been isolated from several plants sources (2) and also named sipeimine(3a). Its …
Number of citations: 23 www.sciencedirect.com
WR Lawson - 1911 - books.google.com
This book is issued in the throes of an imperialone might almost say a world-crisis. While it was being written the crisis was slowly but surely coming to a head. Then a small event-a …
Number of citations: 6 books.google.com

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